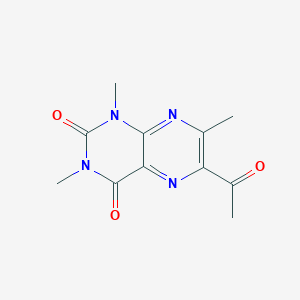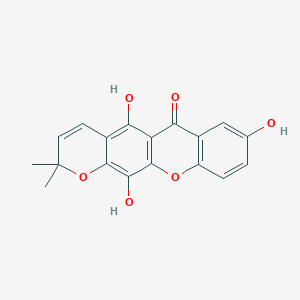
Atroviridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atroviridin belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Atroviridin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atroviridin is primarily located in the membrane (predicted from logP). Outside of the human body, atroviridin can be found in fruits. This makes atroviridin a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis of Atroviridin
- Total Synthesis Methodologies : Research has led to the successful total synthesis of atroviridin through various methodologies. Suzuki et al. (2011) developed a linear route involving the N-heterocyclic carbene-catalyzed aroylation of fluorobenzene derivatives, leading to a viable pathway to xanthone natural products, which include atroviridin (Suzuki et al., 2011). Tisdale et al. (2003) presented a total synthesis of atroviridin based on biosynthetic principles, constructing the tetracyclic xanthone structure of atroviridin via a series of chemical reactions (Tisdale et al., 2003).
Antimicrobial and Antifungal Activities
- Antibiotic Properties : Atroviridin has demonstrated significant antimicrobial activity. Oh et al. (2002) identified peptaibols including atroviridins A-C from Trichoderma atroviride, exhibiting antimicrobial activity against Gram-positive bacteria and phytopathogenic fungi, as well as cytotoxicity to human cancer cell lines (Oh et al., 2002).
Structural Elucidation and Characterization
- Peptide Structure Analysis : The structural elucidation of atroviridins A, B, and C, revealing their composition and potential for antibiotic action, was conducted by Oh et al. (2000). The amino acid sequences of these peptaibols were determined using mass spectrometry and NMR experiments, highlighting their unique structure composed of 20 residues with a high ratio of α-aminoisobutyric acid (Oh et al., 2000).
Other Relevant Studies
- Fungal Production and Regulation : Komoń-Zelazowska et al. (2007) investigated the production of atroviridin by Hypocrea atroviridis, finding it to be associated with conidiation and positively regulated by blue light and the G protein GNA3 (Komoń-Zelazowska et al., 2007).
- Cytotoxicity and Bioactive Properties : Novel metabolites from Trichoderma atroviride, including atroviridins, were studied by Saravanakumar et al. (2019) for their antibacterial and anticancer properties, suggesting potential therapeutic applications (Saravanakumar et al., 2019).
properties
Molecular Formula |
C18H14O6 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5,8,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C18H14O6/c1-18(2)6-5-9-13(20)12-14(21)10-7-8(19)3-4-11(10)23-17(12)15(22)16(9)24-18/h3-7,19-20,22H,1-2H3 |
InChI Key |
LPOCFPIHJNBUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)O)OC4=C(C3=O)C=C(C=C4)O)O)C |
melting_point |
257-259°C |
physical_description |
Solid |
synonyms |
atroviridin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)

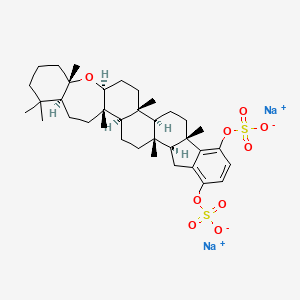
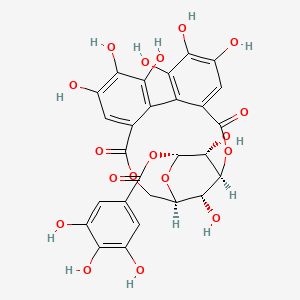
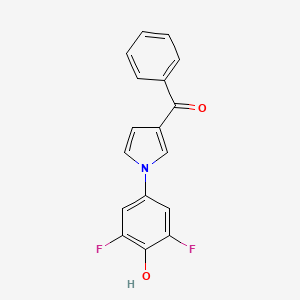

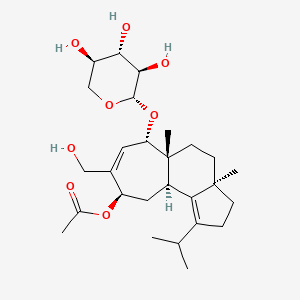
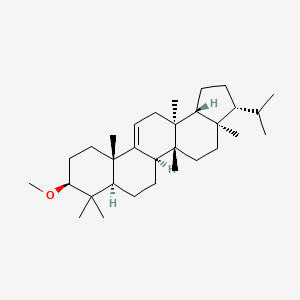

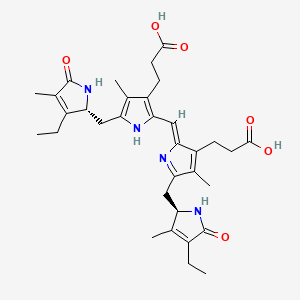
![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)


